N-Methylcytisine
CAS No.: 486-86-2
Cat. No.: VC20758091
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 486-86-2 |
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Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | (1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Standard InChI | InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |
Standard InChI Key | CULUKMPMGVXCEI-ZJUUUORDSA-N |
Isomeric SMILES | CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
SMILES | CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES | CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Appearance | Brown powder |
N-Methylcytisine (C₁₂H₁₆N₂O) is a tricyclic quinolizidine alkaloid with diverse pharmacological properties, primarily studied for its anti-inflammatory, cytotoxic, and nicotinic receptor-modulating activities. This compound occurs naturally in plants like Caulophyllum thalictroides (blue cohosh), Laburnum anagyroides, and Sophora alopecuroides . Below is a structured analysis of its properties, mechanisms, and research findings.
Natural Sources and Extraction
N-Methylcytisine is isolated from:
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Blue cohosh (Caulophyllum thalictroides): Concentrations range from 5–850 ppm in dietary supplements .
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Laburnum anagyroides and Sophora alopecuroides: Seeds and aerial parts .
Chromatographic methods (e.g., HILIC columns) are optimized for its separation from plant extracts .
Pharmacological Effects
Anti-Inflammatory Activity
In dextran-sulfate-sodium (DSS)-induced colitis models:
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Dosage: 1–16 mg/kg orally reduced disease activity index (DAI) and colon damage .
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Mechanism: Suppressed NF-κB activation by inhibiting IκB and IKK phosphorylation, lowering TNF-α, IL-1β, and IL-6 levels .
Parameter | Effect of N-Methylcytisine (16 mg/kg) | Control (DSS-only) |
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DAI Score | 2.1 ± 0.3 | 8.5 ± 0.7 |
Colon Length (cm) | 7.2 ± 0.4 | 4.8 ± 0.3 |
Myeloperoxidase Activity | 1.5 U/g tissue | 4.2 U/g tissue |
Cytotoxic and Anticancer Properties
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In vitro: Cytisine derivatives exhibit antiproliferative effects against lung (NCI-H358) and neuroepithelioma (SK-N-MC) cells (IC₅₀ < 10 µM) .
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Mechanism: Induces apoptosis via reactive oxygen species (ROS) modulation .
Teratogenicity and Toxicity
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Rat embryos: Exposure to 20 ppm caused neural tube defects, poor eye development, and growth inhibition .
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Animal models: Stimulated cardiac vagus ganglia in frogs and caused hyperglycemia in rabbits .
Receptor Interactions
N-Methylcytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), with effects similar to nicotine . This activity underpins its potential therapeutic applications in neurological disorders, though clinical data remain limited .
Research Gaps and Regulatory Status
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Pharmacokinetics: No human studies exist on absorption, metabolism, or excretion .
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Safety: Dietary supplements containing blue cohosh are advised against during pregnancy due to teratogenic risks .
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Therapeutic potential: Preclinical evidence supports anti-inflammatory and anticancer uses, but clinical trials are lacking .
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